

physical and chemical properties of 6-Amino-5-bromopyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Amino-5-bromopyridine-3-sulfonic acid
Cat. No.:	B016990

[Get Quote](#)

An In-depth Technical Guide to 6-Amino-5-bromopyridine-3-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Amino-5-bromopyridine-3-sulfonic acid**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering detailed data, experimental protocols, and visualizations to support their work.

Core Compound Properties

6-Amino-5-bromopyridine-3-sulfonic acid is a substituted pyridine derivative containing an amino group, a bromine atom, and a sulfonic acid group attached to the pyridine ring. This combination of functional groups imparts a unique set of properties to the molecule, making it an interesting candidate for various applications in medicinal chemistry and materials science.

Structural and Identification Data

Proper identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers for **6-Amino-5-bromopyridine-3-sulfonic acid**.

Identifier	Value
IUPAC Name	6-amino-5-bromopyridine-3-sulfonic acid[1]
CAS Number	247582-62-3[2]
Molecular Formula	C ₅ H ₅ BrN ₂ O ₃ S[2]
Molecular Weight	253.07 g/mol [2]
Canonical SMILES	C1=C(C=NC(=C1Br)N)S(=O)(=O)O[1]
InChI	InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11)[1]
InChIKey	AQPIHLQSXPSMHZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound determine its behavior in various systems and are critical for designing experiments and formulating products.

Property	Value
Physical State	Solid[3]
Melting Point	>250 °C[4]
Density (Predicted)	2.0 ± 0.1 g/cm ³ [4]
pKa (Predicted)	-1.98 ± 0.50[5]
XLogP3	1.45[4]
Hydrogen Bond Donor Count	2[1]
Hydrogen Bond Acceptor Count	5[1]
Rotatable Bond Count	1[1]
Polar Surface Area	102 Å ² [1]
Solubility	Sparingly soluble in DMSO and Water.[5]

Synthesis and Reactivity

While a specific, peer-reviewed experimental protocol for the synthesis of **6-Amino-5-bromopyridine-3-sulfonic acid** is not readily available in the surveyed literature, a potential synthetic route can be inferred from established methods for analogous compounds. One plausible approach involves the sulfonation of 2-amino-5-bromopyridine.^[3] The amino group at the 2-position and the bromine at the 5-position would direct the sulfonation to the 3-position.

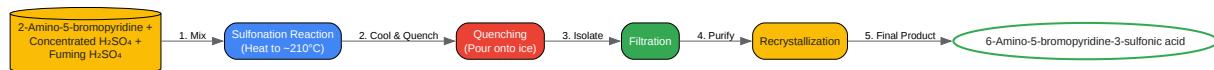
Alternatively, a synthesis could commence with the sulfonation of 2-aminopyridine, followed by selective bromination at the 5-position.^[3] The reactivity of the molecule is dictated by its functional groups. The sulfonic acid group can be converted to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides.^[3] The amino group and the bromine atom also offer sites for further chemical modifications.^[3]

Proposed Experimental Protocol: Synthesis of 6-Amino-5-bromopyridine-3-sulfonic acid

The following protocol is an adaptation of the synthesis of the related compound, 6-aminopyridine-3-sulfonic acid, and is provided as a guideline for researchers.

Materials:

- 2-Amino-5-bromopyridine
- Concentrated Sulfuric Acid
- Fuming Sulfuric Acid (Oleum)
- Ice
- Deionized Water
- Ethanol
- Aluminum powder (optional, as a catalyst)


Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, carefully add 2-amino-5-bromopyridine to a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum). The addition should be done slowly and with cooling to manage the exothermic reaction.
- Optionally, a small amount of aluminum powder can be added as a catalyst.
- Heat the reaction mixture to approximately 210°C and maintain this temperature for several hours with continuous stirring.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the cooled reaction mixture onto crushed ice. This should be done in a well-ventilated fume hood as sulfur oxides may be released.
- The precipitate of **6-Amino-5-bromopyridine-3-sulfonic acid** that forms is then collected by filtration.
- Wash the collected solid with cold deionized water to remove any remaining acid.
- The crude product can be further purified by recrystallization from hot water or a suitable solvent system.

Safety Precautions:

This synthesis involves the use of highly corrosive and reactive chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Logical Workflow for the Proposed Synthesis

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **6-Amino-5-bromopyridine-3-sulfonic acid**.

Potential Applications and Biological Significance

While no specific biological activities or signaling pathway involvements have been documented for **6-Amino-5-bromopyridine-3-sulfonic acid**, the structural motifs present in the molecule are found in compounds with a wide range of pharmacological properties.

Substituted pyridine and aminopyridine derivatives are known to exhibit diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.^{[4][6]} The introduction of a sulfonic acid or sulfonamide group can significantly modulate the physicochemical properties and biological activity of a parent molecule.^[7] For instance, sulfonamides are a well-known class of antibacterial drugs.^[8]

The presence of the bromine atom also offers a handle for further synthetic modifications, such as cross-coupling reactions, which are widely used in drug discovery to generate novel chemical entities. Given its structural features, **6-Amino-5-bromopyridine-3-sulfonic acid** could serve as a valuable building block for the synthesis of new therapeutic agents. Further research is warranted to explore the biological and pharmacological potential of this compound and its derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **6-Amino-5-bromopyridine-3-sulfonic acid**. Based on the safety data sheets for related compounds, it is advisable to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.^[9] ^[10] Avoid inhalation of dust and contact with skin and eyes.^[9] In case of contact, rinse the affected area thoroughly with water.^[9] For detailed safety information, it is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Amino-5-bromopyridine-3-sulfonic acid is a multifaceted chemical compound with a range of interesting physical and chemical properties. While its biological role remains to be elucidated, its structural features suggest potential for applications in medicinal chemistry and materials science. This technical guide provides a foundational body of information to aid

researchers in their exploration of this promising molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is encouraged to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-5-bromopyridine-3-sulfonic acid | C5H5BrN2O3S | CID 1580618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-AMINO-5-BROMOPYRIDINE-3-SULFONIC ACID | CAS 247582-62-3 [matrix-fine-chemicals.com]
- 3. 6-Amino-5-bromopyridine-3-sulfonic acid (247582-62-3) for sale [vulcanchem.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-Amino-5-bromopyridine-3-sulfonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b016990#physical-and-chemical-properties-of-6-amino-5-bromopyridine-3-sulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com